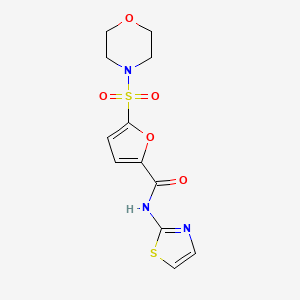

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S2/c16-11(14-12-13-3-8-21-12)9-1-2-10(20-9)22(17,18)15-4-6-19-7-5-15/h1-3,8H,4-7H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMIASSJZLANAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the Morpholinosulfonyl Group: This step might involve the reaction of the furan derivative with morpholine and a sulfonylating agent under controlled conditions.

Attachment of the Thiazolyl Group: The final step could involve the coupling of the intermediate with a thiazole derivative using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and morpholinosulfonyl moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Structural Differences :

*Molecular weight calculated based on formula C₁₂H₁₃N₃O₅S₂.

Physicochemical Properties

- However, exact data are unavailable. Compounds with bulkier aromatic systems, such as 31 (mp > 300°C), exhibit higher thermal stability .

Solubility :

- The morpholine ring in the target compound may improve aqueous solubility compared to nitro or aryl-substituted analogues, as seen in other sulfonamide-containing drugs .

Biological Activity

5-(Morpholinosulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a morpholinosulfonyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by functionalization to introduce the desired substituents.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells. In vitro studies reported IC50 values indicating effective cytotoxicity at low concentrations .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 0.1 | Apoptosis induction |

| MCF7 (Breast Cancer) | 0.5 | Cell cycle arrest |

| NCI-H522 (Lung) | 0.06 | DHFR inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multi-drug resistant pathogens. In vitro studies demonstrated:

- Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives were found to be as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

Apoptosis Induction

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells, which is facilitated by the activation of caspases and subsequent DNA fragmentation.

Enzyme Inhibition

The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition disrupts the folate metabolism pathway, leading to decreased proliferation of cancer cells .

Case Studies

- K562 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, with a marked increase in caspase-3 activity observed after 24 hours of treatment .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that the compound significantly reduced biofilm formation in Staphylococcus species, suggesting potential use in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.